molecular formula C16H25F3N2O6 B2404957 tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid CAS No. 2305252-63-3

tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid

Cat. No.: B2404957
CAS No.: 2305252-63-3
M. Wt: 398.379
InChI Key: HTKHRMDSKQREFJ-UHFFFAOYSA-N
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Description

tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid: is an organic compound with the molecular formula C13H22N2O3. It is a spiro compound, characterized by a unique structure that includes a spiro center, where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spiro structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.C2HF3O2/c1-13(2,3)20-12(18)16-6-4-14(5-7-16)8-11(17)19-10(14)9-15;3-2(4,5)1(6)7/h10H,4-9,15H2,1-3H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKHRMDSKQREFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC2CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25F3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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